Positional Isomerism: 6-Methyl vs. 5-Methyl Benzimidazole Substitution Alters Crystallographic Occupancy and Disorder
The compound co-crystallizes with its positional isomer in a defined 3:1 ratio. The target compound (6-methyl) is the major component, while the 5-methyl isomer is the minor component. The refined site-occupancy ratio is 0.746(4) for the 6-methyl component and 0.254(4) for the 5-methyl component [1]. The methyl group is positionally disordered over two positions (6- and 5-positions) on the benzimidazole ring, whereas the remainder of the molecular conformation is identical [1]. This demonstrates that the 6-methyl and 5-methyl isomers are structurally distinguishable in the solid state despite identical molecular formula and connectivity.
| Evidence Dimension | Crystallographic site-occupancy ratio of positional isomers |
|---|---|
| Target Compound Data | 0.746(4) (6-methyl isomer occupancy) |
| Comparator Or Baseline | 0.254(4) (5-methyl isomer occupancy) |
| Quantified Difference | Ratio 2.94:1 (≈3:1) favoring 6-methyl isomer; positional disorder confirmed |
| Conditions | Single-crystal X-ray diffraction; co-crystal 0.75C15H14N2O·0.25C15H14N2O; 100 K |
Why This Matters
For crystallographic studies, ligand design, or solid-state formulation, the 6-methyl substitution pattern produces a more ordered packing arrangement, whereas the 5-methyl variant exhibits greater positional disorder—directly impacting crystal quality, reproducibility, and structure-based drug design outcomes.
- [1] Eltayeb NE, Teoh SG, Chantrapromma S, Fun HK. 2-Methyl-6-(6-methyl-1H-benzimidazol-2-yl)phenol–2-methyl-6-(5-methyl-1H-benzimidazol-2-yl)phenol (3/1). Acta Crystallogr Sect E Struct Rep Online. 2009;65(Pt 12):o3227-8. doi:10.1107/S1600536809049770. PMID: 21578934. View Source
